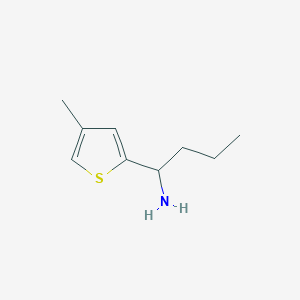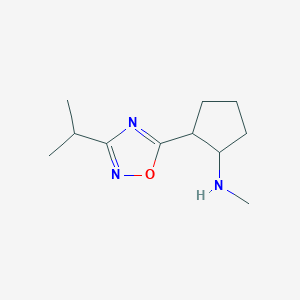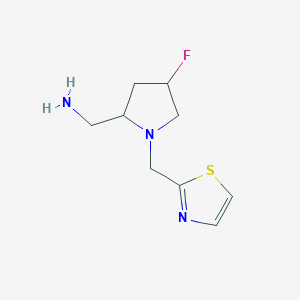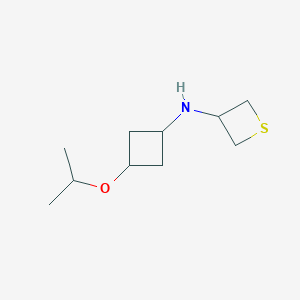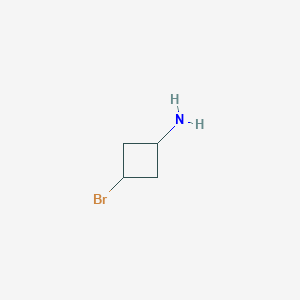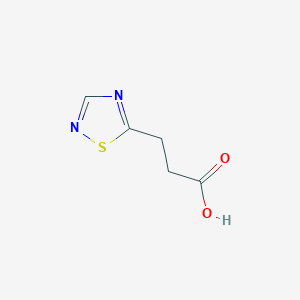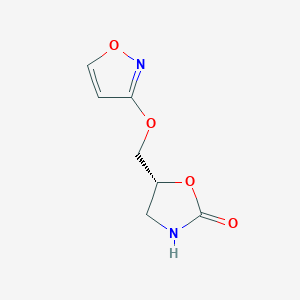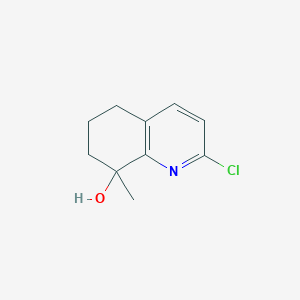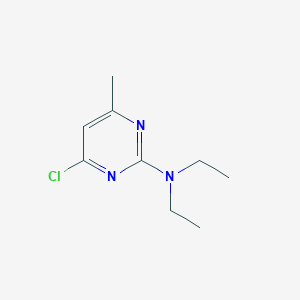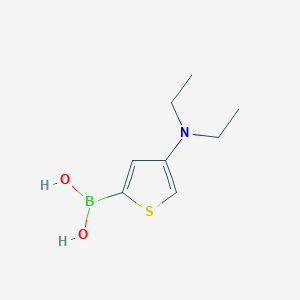
(4-(Diethylamino)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Diethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a diethylamino group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylamino)thiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, where a halogenated thiophene reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(Diethylamino)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding thiophene oxides.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or aryl-vinyl compounds.
Oxidation: Thiophene oxides are formed.
Substitution: Substituted thiophene derivatives are obtained.
Scientific Research Applications
(4-(Diethylamino)thiophen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4-(Diethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Lacks the diethylamino group, making it less versatile in certain reactions.
Benzo[b]thiophene-2-ylboronic acid: Contains a fused benzene ring, which alters its electronic properties and reactivity.
Uniqueness
(4-(Diethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the diethylamino group, which can enhance its solubility and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecular architectures.
Properties
Molecular Formula |
C8H14BNO2S |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
[4-(diethylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H14BNO2S/c1-3-10(4-2)7-5-8(9(11)12)13-6-7/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
VCRPRLULKBYYIH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


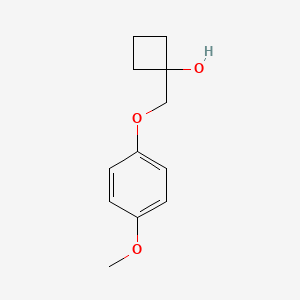
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
